molecular formula C22H23NO5 B2733754 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one CAS No. 887218-25-9

3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one

Cat. No.: B2733754
CAS No.: 887218-25-9
M. Wt: 381.428
InChI Key: SBBPSSHBFOXAGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one” is a complex organic molecule. It contains a chromen-2-one group, which is a type of heterocyclic compound, along with a pyrrolidine ring, which is a type of nitrogen-containing heterocycle . The molecule also contains a phenyl ring with two methoxy groups attached, which could potentially contribute to its physical and chemical properties .


Molecular Structure Analysis

The molecule’s structure is likely to be influenced by the presence of the pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrrolidine ring, the chromen-2-one group, and the methoxy groups would all contribute to its properties .

Scientific Research Applications

Synthesis and Biological Activities
The research into chromene derivatives, such as 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one, has shown their potential in various biological applications. These compounds have been synthesized through various chemical reactions, demonstrating their versatility in chemical synthesis. For instance, a study by Mattsson, Svensson, and Sonesson (2014) highlighted the synthesis of 6-substituted 3-(pyrrolidin-1-ylmethyl)chromen-2-ones, showcasing their inhibitory activity towards human monoamine oxidase A (MAO A) and B (MAO B), indicating their potential use in neurological research and treatments. Such compounds, due to their selective inhibition properties, could be beneficial in developing treatments for diseases related to neurotransmitter regulation, like depression or Parkinson’s disease (Mattsson, Svensson, & Sonesson, 2014).

Antibacterial and Antioxidant Properties
The antibacterial and antioxidant properties of chromene derivatives have been extensively studied. A related compound synthesized from 4-hydroxy coumarin showed significant antibacterial activity against Escherichia coli and Pseudomonas Aeruginosa, along with notable antioxidant activities. This suggests the potential of such compounds in developing new antibacterial agents and antioxidants, contributing to pharmaceutical research aimed at combating infectious diseases and oxidative stress-related conditions (Al-ayed, 2011).

Chemical and Physical Characterization
The chemical and physical characterization of chromene derivatives has been a subject of interest to understand their structural properties better. For example, the crystal structure analysis of related chromene compounds provides insights into their molecular configurations, aiding in the exploration of their reactivity and interaction with biological targets. Such studies are crucial for designing drugs with enhanced efficacy and specificity (Manolov, Ströbele, & Meyer, 2008).

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-26-19-8-6-14(12-20(19)27-2)16-11-15-5-7-18(24)17(21(15)28-22(16)25)13-23-9-3-4-10-23/h5-8,11-12,24H,3-4,9-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBPSSHBFOXAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C(=C(C=C3)O)CN4CCCC4)OC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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